N-(2-fluorophenyl)-2-phenylacetamide - 5215-26-9

N-(2-fluorophenyl)-2-phenylacetamide

Catalog Number: EVT-3979008
CAS Number: 5215-26-9
Molecular Formula: C14H12FNO
Molecular Weight: 229.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of 2-phenylacetyl chloride with 2-fluoroaniline: This method involves the nucleophilic acyl substitution reaction between 2-phenylacetyl chloride and 2-fluoroaniline. []
  • Multi-step synthesis from fluorobenzonitrile: This approach utilizes fluorobenzonitrile as the starting material and involves a series of reactions, including Grignard reaction, bromination, and ring expansion, to yield the desired product. []
Molecular Structure Analysis
  • Planar amide group: The atoms within the amide (C-N-C=O) group exhibit a planar arrangement. []
  • Twisted conformation: The phenyl rings connected to the central nitrogen atom adopt a twisted conformation relative to the amide plane, influenced by steric factors and potential intramolecular interactions. [, ]
  • Intermolecular interactions: In the solid state, N-(2-fluorophenyl)-2-phenylacetamide molecules can participate in various intermolecular interactions, such as hydrogen bonding (N-H⋯O) and π-π stacking interactions, contributing to the crystal packing arrangement. [, , , , , ]
Mechanism of Action
  • Ligand binding: Due to the presence of electron-rich atoms (oxygen and nitrogen), the compound can act as a ligand and interact with various biological targets, such as enzymes and receptors. [, , , , ]
  • Modulation of enzyme activity: Upon binding to enzymes, it can potentially inhibit or activate their catalytic activity, depending on the specific enzyme and binding interactions. [, , ]
  • Interference with signaling pathways: By interacting with receptors or downstream signaling molecules, the compound may modulate cellular signaling pathways, influencing various cellular processes. [, , ]
Physical and Chemical Properties Analysis
  • Solubility: It exhibits solubility in various organic solvents like dimethylformamide, dimethyl sulfoxide, and some alcohols. []
  • Melting point: The melting point provides insight into the compound's thermal stability. []
  • LogP: The partition coefficient (LogP) value indicates the compound's lipophilicity, influencing its membrane permeability and distribution within biological systems. [, ]
Applications
  • Medicinal chemistry: As a building block for synthesizing biologically active molecules. Derivatives of this compound have shown potential for various therapeutic applications, including:
    • Antibacterial agents: Research has focused on developing derivatives with improved antibacterial activity against various bacterial strains. []
    • Anticonvulsants: Studies have explored the potential of some derivatives as anticonvulsant agents. []
    • Anxiolytics: Derivatives have been investigated for their potential to treat anxiety disorders. [, ]
    • Antidepressants: Some derivatives have shown promising antidepressant activity in preclinical studies. []
    • Anti-cancer agents: Research is ongoing to investigate the anticancer properties of specific derivatives. []
  • Materials science: As a ligand in synthesizing metal complexes with potential applications as luminescent materials in organic light-emitting diodes (OLEDs). [, ]

2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-fluorophenyl)acetamide (4f)

  • Compound Description: This compound was one of 16 derivatives synthesized and tested for antidepressant and anticonvulsant activity. It demonstrated significant antidepressant effects in the Porsolt's behavioral despair test in mice, reducing immobility times by 54.9–44.6% at a 100 mg/kg dose. []
  • Compound Description: Senicapoc is a known blocker of the KCa3.1 channel, a target for immunosuppression and treatment of fibroproliferative disorders, atherosclerosis, and stroke. []

N-(4-[18F]fluorobenzyl)-N-methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide ([18F]5)

  • Compound Description: [18F]5 is a radiotracer developed for positron emission tomography (PET) imaging of the translocator protein (TSPO) in ischemic brain. This radiotracer exhibited high binding affinity (Ki = 0.70 nM) for TSPO, moderate lipophilicity, and improved in vivo stability compared to its parent compound. []

2-(5-(4-[18F]fluorophenyl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide ([18F]6)

  • Compound Description: Similar to [18F]5, [18F]6 is a radiotracer designed for PET imaging of TSPO. It demonstrates a high binding affinity for TSPO (Ki = 5.9 nM) and moderate lipophilicity. []

Acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide

  • Compound Description: This compound exhibits concomitant polymorphism, forming different crystal structures depending on crystallization conditions. The study highlighted the influence of crystallization kinetics on molecular conformation and intermolecular interactions. [, ]

N-(2-Fluorophenyl)-1-(5-Nitrothiophen-2-yl)methanimine

  • Compound Description: This compound's molecular structure, determined through X-ray crystallography, aligns well with theoretical predictions using density functional theory (DFT) calculations. []

C-diethoxyphosphoryl-N-methylnitrone and N-(2-fluorophenyl)acrylamide cycloaddition product

  • Compound Description: This compound is the product of a 1,3-dipolar cycloaddition reaction between C-diethoxyphosphoryl-N-methylnitrone and N-(2-fluorophenyl)acrylamide. The reaction proceeds with complete ortho regioselectivity and endo stereoselectivity. []

N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine

  • Compound Description: The optimized geometries, frequencies, and energies of this compound were calculated using density functional theory (DFT) at the B3LYP/6-311G level of theory. []

5-Ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (RWJ-51204)

  • Compound Description: RWJ-51204 is a nonbenzodiazepine anxiolytic that acts as a partial agonist at the benzodiazepine site of GABAA receptors. It exhibits anxiolytic effects in various animal models with a lower risk of sedation and motor impairment compared to full benzodiazepine agonists. []

N-(2-fluorophenyl)-3-nitroanthranilic acids

  • Compound Description: These compounds are precursors used in the synthesis of phenazine-1-carboxylic acids, which are heterocyclic compounds with potential biological activities. []

Ethyl 4-(2-fluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound is a potential calcium modulator. Its crystal structure reveals a shallow boat conformation for the 1,4-dihydropyridine ring and a half-chair conformation for the quinoline ring. []

4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine

  • Compound Description: This compound demonstrates promising antitumor activity, particularly against the Hela cell line with an IC50 of 0.122 μmol/mL. Its crystal structure is stabilized by intramolecular N–H···N hydrogen bonds. []
  • Compound Description: The crystal structure of this compound reveals two symmetry-independent molecules in the asymmetric unit, with each molecule stabilized by an intramolecular N—H⋯N hydrogen bond. []

N-(4-Chlorobutanoyl)-N′-(2-fluorophenyl)thiourea

  • Compound Description: In the crystal structure of this compound, two independent molecules are present, each adopting a trans–cis configuration stabilized by intramolecular N—H⋯O hydrogen bonds. []

N‐(2‐Fluoro­phen­yl)phthalimide

  • Compound Description: The crystal structure of this compound shows a dihedral angle of 59.95 (4)° between the two planar ring systems. []

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Compound Description: The conformation of this compound is primarily determined by an intramolecular N—H⋯N hydrogen bond and the dihedral angles between the pyrimidine ring and the three benzene rings. []

2-Fluoroanilinium N-(2-fluorophenyl)oxamate

  • Compound Description: The crystal structure of this salt exhibits a network of intra- and intermolecular hydrogen bonds. The two aromatic rings in the compound are oriented with a dihedral angle of 77.25 (9)°. []

N-(2-Fluorophenyl)-N-phenylcarbamoyl chloride

  • Compound Description: This compound, when reacted with α-chymotrypsin, results in a catalytically inactive enzyme. It exists in two conformations in the solid state, differing by a 180° rotation of the 2-fluorophenyl ring. []

N-(2-Fluorophenyl)-azolidines

  • Compound Description: These compounds are described as selective herbicides and are synthesized through a process involving the reaction of a bicyclic dicarboxylic acid anhydride with 2-fluoroaniline. []

N-(2-Fluorophenyl)cinnamamide

  • Compound Description: This compound crystallizes with two closely similar molecules in the asymmetric unit. Its crystal structure is characterized by intermolecular N—H⋯O hydrogen bonds and weak C—H⋯π interactions. []

N-(2-Fluorophenyl)carbamic acid monohydrate

  • Compound Description: The crystal structure of this complex reveals intramolecular O—H⋯O hydrogen bonds and intermolecular N—H⋯O and O—H⋯F hydrogen bonds. []

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

  • Compound Description: FPMINT is a potent and selective inhibitor of human equilibrative nucleoside transporter 2 (ENT2). It functions as an irreversible and non-competitive inhibitor, primarily targeting ENT2 over ENT1. []

4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acid (3h)

  • Compound Description: This compound exhibited notable antibacterial activity against a panel of bacteria. It showed promising bactericidal activity against P. aeruginosa. []

2-chloro-N-(2-{2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide (3o)

  • Compound Description: This compound displayed potent antibacterial activity against a selected panel of bacteria, exhibiting particularly strong bactericidal activity against S. aureus. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

  • Compound Description: FNA is a potent HDAC3 inhibitor, exhibiting selectivity for class I HDACs. It demonstrates promising antitumor activity in vitro and in vivo. []

N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives

  • Compound Description: These compounds were synthesized and evaluated for their anticancer activity against the MDA-MB-231 breast cancer cell line. []

1-(2-fluorophenyl)pyrazoles

  • Compound Description: This class of compounds is synthesized using 3-arylsydnones, which are characterized by NMR spectroscopy and X-ray diffraction analysis. These compounds highlight the role of halogen bonding in influencing crystal structure. []

(S)-5-(2'-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT)

  • Compound Description: FPT functions as a serotonin receptor modulator with partial agonist activity at 5-HT1ARs, 5-HT2CRs, and 5-HT7Rs. In preclinical studies, FPT displays anticonvulsant, prosocial, and anxiolytic-like properties in a Fragile X syndrome mouse model. []

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

  • Compound Description: CPAM exhibits antioxidant, antidiabetic, and antibacterial properties. It significantly reduces blood sugar levels in a rat model of diabetes and displays antibacterial activity against various bacterial strains, including drug-resistant ones. []
  • Compound Description: PFPMA polymers are activated ester polymers that can be modified post-polymerization to generate PHPMA-based systems using 2-hydroxypropylamine. This process offers a versatile route to synthesize HPMA polymers. []

2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone (fluoroketamine)

  • Compound Description: This compound is a novel ketamine derivative with potential as an anesthetic agent. Preliminary animal studies suggest that fluoroketamine may offer advantages over ketamine in terms of effective dose and recovery time. []
  • Compound Description: These pyridazinone derivatives were designed as potential treatments for neurodegenerative disorders and act as selective, reversible, and competitive inhibitors of monoamine oxidase B (MAO-B). []
  • Compound Description: These complexes involve the coordination of the 2-fluorophenyl trimethylsilyl amide ligand to cerium(III) and uranium(IV) centers. The study highlights the role of C-F → Ln/An interactions in modulating the coordination spheres of f-block elements. []

mer-tris{2,6-difluoro-3-[5-(2-fluorophenyl)pyridin-2-yl-κN]pyridin-4-yl-κC4}iridium(III) dichloromethane hemisolvate n-hexane hemisolvate

  • Compound Description: This iridium(III) complex features three C,N-chelating ligands with 2-fluorophenyl substituents. The presence of intermolecular interactions, including C—H⋯F and C—H⋯π hydrogen bonds and C—F⋯π interactions, contributes to a two-dimensional network in the crystal structure. []
  • Compound Description: These compounds, particularly those incorporating a 2-fluorophenyl thiadiazole motif like Compound 26, show potential as SMN2 splicing modulators. These modulators hold promise for treating spinal muscular atrophy (SMA) by increasing the production of full-length SMN protein. []

bis[2-[[(E)-((fluorophenyl)iminomethyl]-N-(p-tolylsulfonyl)anilino]zinc(II) complexes

  • Compound Description: These zinc complexes incorporate fluorophenyl substituents and exhibit interesting luminescent properties. These complexes also display protistocidal, fungistatic, and antibacterial activities. []

2-[(2-Fluoro­phen­yl)(1H-indol-3-yl)meth­yl]-1H-indole

  • Compound Description: The crystal structure of this compound shows two indole rings oriented orthogonally to each other and a fluorophenyl ring nearly perpendicular to one of the indole systems. The crystal packing is stabilized by N—H⋯π, C—H⋯π, and C—H⋯F interactions. []

2‐fluorophenyl‐4‐fluorophenyl‐2‐pyridylmethyl methacrylate (2F4F2PyMA)

  • Compound Description: This methacrylate monomer, when polymerized with specific anionic initiators, yields optically active polymers with a single-handed helical conformation. These polymers exhibit chiral recognition abilities. [, ]

N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797)

  • Compound Description: BAY-1797 is a potent and selective P2X4 receptor antagonist with demonstrated anti-inflammatory and antinociceptive effects in a mouse model of inflammatory pain. []
  • Compound Description: This compound shows moderate inhibitory activity against acetylcholinesterase and α-glucosidase, enzymes relevant to Alzheimer's and diabetic diseases, respectively. []
  • Compound Description: These two distinct heterocycles are formed from the same precursor molecule through reactions with different hydrazines. []

Properties

CAS Number

5215-26-9

Product Name

N-(2-fluorophenyl)-2-phenylacetamide

IUPAC Name

N-(2-fluorophenyl)-2-phenylacetamide

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

InChI

InChI=1S/C14H12FNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)

InChI Key

DKSLNHVRCOUVSJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.